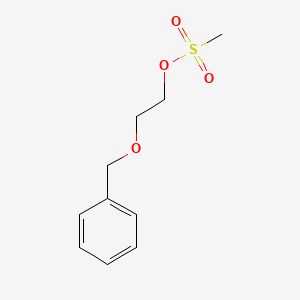

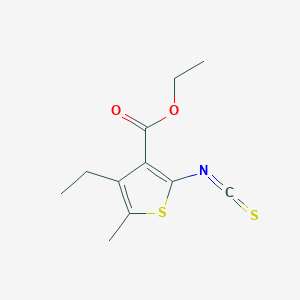

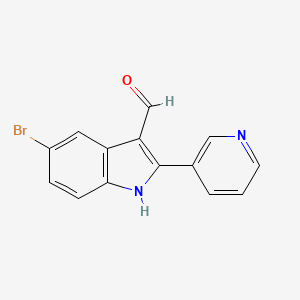

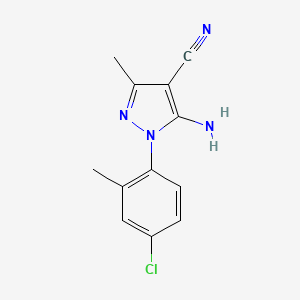

![molecular formula C10H9N5OS B3146093 3-(3-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine CAS No. 588719-28-2](/img/structure/B3146093.png)

3-(3-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

Vue d'ensemble

Description

The compound “3-(3-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine” belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . They are considered biologically important and have profound importance in drug design, discovery, and development .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is characterized by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This core structure can make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .Applications De Recherche Scientifique

Antitumor Activity

Derivatives of 3-(3-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine have been synthesized and found to exhibit antineoplastic activity against a wide range of cancer cells. Studies have demonstrated that these compounds are promising for the development of new anticancer agents due to their effectiveness in inhibiting the growth of various cancer cell lines, including breast cancer. The antitumor activity has been assessed through in vitro studies on 60 lines of cancer cells, including leukemia, non-small cell lung cancer, and breast cancer, revealing that replacing specific radicals in the compound increases its antitumor activity against specific cancer cell lines (Yanchenko, Fedchenkova, & Demchenko, 2020).

Antimicrobial and Antifungal Activities

The triazolo[3,4-b][1,3,4]thiadiazoles and their derivatives also demonstrate significant antimicrobial and antifungal properties. For instance, certain compounds have been synthesized with the potential to inhibit the growth of fungi, showcasing a broad spectrum of fungicidal activity. This suggests their application in developing new fungicide agents. Furthermore, the antimicrobial activity of these compounds extends to various bacterial strains, indicating their potential as lead compounds for antimicrobial drug development. These findings highlight the chemical versatility and the pharmacological potential of the triazolo[3,4-b][1,3,4]thiadiazoles in addressing different microbial infections (Fan et al., 2010).

Synthesis and Characterization

The efficient synthesis and characterization of these compounds are crucial for exploring their scientific applications further. Research has focused on developing novel synthesis methods, including microwave-assisted synthesis, to produce these compounds more efficiently. Such advancements in synthetic methodologies enable the exploration of a wider range of derivatives, enhancing the understanding of their structural-activity relationships and facilitating the discovery of more potent biological activities. The characterization of these compounds, using techniques like NMR and IR spectroscopy, confirms their structures and supports their pharmacological potential (Mei, Yang, Peng, & Zhao, 2011).

Mécanisme D'action

Target of Action

The primary targets of 3-(3-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine are PARP-1 and EGFR . PARP-1 (Poly ADP-ribose polymerase 1) is a key protein involved in DNA repair, while EGFR (Epidermal Growth Factor Receptor) is a protein that plays a crucial role in cell growth and division .

Mode of Action

The compound interacts with its targets, leading to the inhibition of both PARP-1 and EGFR . This dual inhibition disrupts the DNA repair pathways and cell growth processes, thereby exerting its therapeutic effects .

Biochemical Pathways

The compound affects the DNA repair pathways and cell growth processes. By inhibiting PARP-1, it disrupts the DNA repair mechanism, making cancer cells more vulnerable to DNA-damage . By inhibiting EGFR, it disrupts cell growth and division, further contributing to its anticancer effects .

Result of Action

The compound exhibits potent cytotoxic activities against certain cancer cells . For instance, it has been shown to induce apoptosis in MDA-MB-231 cells by 38-fold compared to the control, arresting the cell cycle at the G2/M phase . It also upregulates P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level .

Orientations Futures

The future directions for the development of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and their derivatives are promising. They are considered potential lead compounds for the development of highly efficient anti-cancer agents with strong selectivity against normal human cells . The structure-activity relationship of these compounds is a focus of ongoing research, which is expected to aid in the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .

Analyse Biochimique

Biochemical Properties

3-(3-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions are primarily inhibitory, where the compound binds to the active sites of these enzymes, preventing their normal function. This inhibition can lead to various therapeutic effects, such as reducing inflammation or slowing down the progression of certain diseases .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MDA-MB-231 . This compound influences cell signaling pathways, including the upregulation of p53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating Bcl2 levels . These changes lead to programmed cell death, making it a potential candidate for cancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as PARP-1 and EGFR, inhibiting their activity . This binding prevents the enzymes from performing their normal functions, leading to the accumulation of DNA damage in cancer cells and ultimately inducing apoptosis. Additionally, the compound’s ability to modulate gene expression further enhances its therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its degradation products can also exhibit biological activity . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of target enzymes and prolonged therapeutic effects

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects with minimal toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound’s metabolites can also exhibit biological activity, contributing to its overall pharmacological profile . Understanding these metabolic pathways is essential for predicting the compound’s behavior in vivo and optimizing its therapeutic use.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its therapeutic effects . These distribution patterns are crucial for understanding its pharmacokinetics and optimizing its clinical use.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and nucleus . It can interact with various organelles, including the mitochondria, where it influences cellular metabolism and apoptosis . The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper function within the cell .

Propriétés

IUPAC Name |

3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5OS/c1-16-7-4-2-3-6(5-7)8-12-13-10-15(8)14-9(11)17-10/h2-5H,1H3,(H2,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCPMOSUNMGZQHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

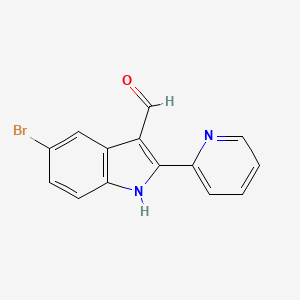

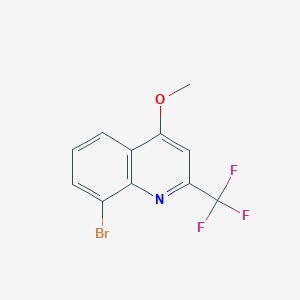

![1,2,4-Triazolo[4,3-b]pyridazine, 6-methoxy-](/img/structure/B3146051.png)